Ethenamine, 2-(1-[1,1'-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenamine, 2-(1-[1,1’-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl- is a complex organic compound that features a biphenyl group, a tetrazole ring, and a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethenamine, 2-(1-[1,1’-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl- typically involves multi-step organic reactions. One common method involves the reaction of 2-acetylbiphenyl with isopropylamine in the presence of a transaminase enzyme. This reaction is catalyzed by a rationally designed variant of the Vibrio fluvialis amine transaminase, which has been engineered to improve its catalytic efficiency and enantioselectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysts such as transaminases offers an environmentally sustainable approach to producing pure chiral amines, which are important building blocks in pharmaceuticals and agrochemicals .
Analyse Chemischer Reaktionen
Types of Reactions: Ethenamine, 2-(1-[1,1’-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethenamine, 2-(1-[1,1’-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and protein binding.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the production of various industrial chemicals
Wirkmechanismus
The mechanism of action of Ethenamine, 2-(1-[1,1’-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The biphenyl and tetrazole groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Ethanimine: An organonitrogen compound classified as an imine, formed by reacting acetaldehyde and ammonia.
N-Methylmethanimine: A related compound with a similar structure but different functional groups.
Uniqueness: Ethenamine, 2-(1-[1,1’-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl- is unique due to its combination of a biphenyl group, a tetrazole ring, and a dimethylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
125038-15-5 |
---|---|
Molekularformel |
C17H17N5 |
Molekulargewicht |
291.35 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[1-(4-phenylphenyl)tetrazol-5-yl]ethenamine |
InChI |
InChI=1S/C17H17N5/c1-21(2)13-12-17-18-19-20-22(17)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,1-2H3 |
InChI-Schlüssel |
IDMFUJVGVCRTNX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=CC1=NN=NN1C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.